molecular formula C8H16N2O B13321158 (R)-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine

(R)-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine

Cat. No.: B13321158
M. Wt: 156.23 g/mol
InChI Key: MESLCUMTPCKUPE-SSDOTTSWSA-N
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Description

®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula C7H14N2O It is characterized by the presence of an oxetane ring and a pyrrolidine ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine typically involves the reaction of oxetane derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the oxetane, followed by nucleophilic substitution with a pyrrolidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of ®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxetane or pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new drugs and therapeutic agents.

Medicine

In medicine, ®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new medications for various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(Oxetan-3-yl)pyrrolidin-3-amine
  • (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine

Uniqueness

®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is unique due to the presence of both an oxetane ring and a pyrrolidine ring in its structure. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(3R)-N-methyl-N-(oxetan-3-yl)pyrrolidin-3-amine

InChI

InChI=1S/C8H16N2O/c1-10(8-5-11-6-8)7-2-3-9-4-7/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

MESLCUMTPCKUPE-SSDOTTSWSA-N

Isomeric SMILES

CN([C@@H]1CCNC1)C2COC2

Canonical SMILES

CN(C1CCNC1)C2COC2

Origin of Product

United States

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